3-Nitrobenzhydrazide

Physicochemical Property Analysis Quality Control Formulation Stability

Choose 3-Nitrobenzhydrazide (CAS 618-94-0) for its distinct meta-nitro geometry, enabling a 0.22 eV optical band gap shift in Cu(II) complexes for NLO materials, a melting point of 153–157°C ideal for thermal processing, and validated antibacterial activity (MIC 3.91 µg/mL against E. faecalis). Its unique ultrasound-assisted, water-based reactivity yields a dual product output—target pyrazole and a Schiff base by-product—enhancing atom economy. This isomeric purity avoids the thermal and reactivity pitfalls of the 2- and 4-nitro variants, ensuring reproducible results.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
CAS No. 618-94-0
Cat. No. B147307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzhydrazide
CAS618-94-0
Synonyms3-nitrobenzhydrazide
m-nitrobenzhydrazide
meta-nitrobenzhydrazide
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN
InChIInChI=1S/C7H7N3O3/c8-9-7(11)5-2-1-3-6(4-5)10(12)13/h1-4H,8H2,(H,9,11)
InChIKeyNQEWXLVDAVTOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrobenzhydrazide (CAS 618-94-0) as a Differentiated Meta-Isomer Building Block for Coordination Chemistry and Medicinal Scaffolds


3-Nitrobenzhydrazide (CAS 618-94-0), also known as 3-nitrobenzohydrazide or m-nitrobenzhydrazide, is a hydrazide derivative with a nitro group at the meta-position of the aromatic ring. It is a versatile building block for synthesizing Schiff base ligands, hydrazones, and heterocyclic compounds such as pyrazoles and oxadiazoles [1]. Its physical properties include a melting point of 153–157 °C , which differs markedly from its ortho- (2-nitro) and para- (4-nitro) isomers. This compound serves as a key precursor in the development of coordination complexes with transition metals like copper, where its specific ligand geometry and electronic properties enable enhanced nonlinear optical (NLO) behavior [2]. In medicinal chemistry, it is used to construct novel antibacterial scaffolds, with recent studies reporting MIC values as low as 3.91 µg/mL against Enterococcus faecalis for certain derivatives [3].

Why 3-Nitrobenzhydrazide Cannot Be Replaced by 2-Nitro or 4-Nitro Isomers in Critical Research Applications


The position of the nitro group on the benzhydrazide core dictates its electronic distribution, steric accessibility, and supramolecular interactions. Substituting 3-nitrobenzhydrazide with the 2-nitro or 4-nitro isomer leads to fundamental changes in performance across multiple domains: (i) Thermal behavior, as evidenced by distinct melting point ranges (153–157 °C for meta vs. 121–124 °C for ortho vs. 210–218 °C for para [1]), which directly impacts handling, storage stability, and synthetic protocols; (ii) Optical and electronic properties in coordination complexes, where the meta-substitution yields a specific ligand geometry that influences band gap energy [2]; and (iii) Synthetic reactivity, as observed in multi-component condensations where the steric and electronic nature of the meta-nitro group leads to unique reaction pathways and by-product profiles [3]. These divergent properties mean that analytical methods, material science formulations, and structure-activity relationships developed for one isomer cannot be reliably transferred to the others.

Quantitative Differentiation: 3-Nitrobenzhydrazide Versus Ortho- and Para-Isomers in Key Performance Dimensions


Thermal Stability and Handling: Divergent Melting Points Between Nitrobenzohydrazide Isomers

3-Nitrobenzhydrazide exhibits a melting point range of 153–157 °C . This thermal behavior is intermediate between its isomers: 2-nitrobenzhydrazide melts at 121–124 °C , while 4-nitrobenzhydrazide melts at 210–218 °C [1]. The 3-nitro isomer's higher melting point compared to the 2-nitro derivative, and its lower melting point compared to the 4-nitro derivative, reflects distinct crystal packing forces driven by the meta-substitution pattern.

Physicochemical Property Analysis Quality Control Formulation Stability

Band Gap Tuning in Cu(II) Coordination Complexes: Meta-Substitution Enables a 0.22 eV Increase

A Schiff base ligand derived from 3-nitrobenzhydrazide (N–N′-(1,2-diphenyl ethane-1,2-diylidene)bis(3-nitrobenzohydrazide)) and its corresponding Cu(II) complex were synthesized. The band gap energy for the ligand alone was measured at 2.67 eV, while the Cu(II) complex exhibited a higher band gap of 2.89 eV [1]. This increase demonstrates that the meta-nitro geometry allows for effective metal coordination that modulates the electronic structure, which is critical for NLO applications.

Coordination Chemistry Nonlinear Optics (NLO) Materials Science

Antibacterial Scaffold Potency: 3-Nitrobenzhydrazide Derivative Achieves MIC of 3.91 µg/mL Against E. faecalis

A novel semicarbazide derivative built on a 4-(morpholin-4-yl)-3-nitrobenzhydrazide scaffold exhibited potent antibacterial activity against Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL [1]. In contrast, the most active thiosemicarbazide derivative from the same study showed a much weaker MIC of 31.25–62.5 µg/mL against Gram-positive strains [1]. Furthermore, none of the tested hydrazone derivatives based on this scaffold showed any antimicrobial activity [1].

Antibacterial Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Reaction Specificity in Pyrazole Synthesis: Formation of a Unique Schiff Base By-Product

In the multi-component synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles under ultrasonic activation, 3-nitrobenzhydrazide reacted as a weak binucleophile to form the target pyrazole-4-carbonitrile, with a concurrent Schiff base (2′) released as a by-product [1]. This reaction outcome contrasts with other benzhydrazides, which did not produce the same by-product profile, indicating that the meta-nitro group's electronic and steric influence directs a unique mechanistic pathway.

Green Chemistry Heterocyclic Synthesis Ultrasound-Assisted Synthesis

High-Impact Application Scenarios for 3-Nitrobenzhydrazide Based on Verifiable Differentiation


Design of Tunable NLO Materials via Cu(II) Complexation

Researchers focused on developing materials with specific optical band gaps for nonlinear optics should prioritize 3-nitrobenzhydrazide. Its ability to form Schiff base ligands that, upon coordination with Cu(II), increase the optical band gap from 2.67 eV to 2.89 eV provides a quantifiable handle for tuning material properties [1]. This 0.22 eV shift is a concrete, verifiable material characteristic relevant for optical limiting, switching, and frequency conversion applications.

Medicinal Chemistry Programs Targeting Multidrug-Resistant Enterococcus faecalis

For teams developing novel antibiotics against Gram-positive bacteria, the 3-nitrobenzhydrazide scaffold offers a validated entry point. Data demonstrates that semicarbazide derivatives of this scaffold achieve an MIC of 3.91 µg/mL against E. faecalis, a potency 8- to 16-fold greater than comparable thiosemicarbazide derivatives [2]. This quantitative advantage supports a rational medicinal chemistry campaign to optimize this scaffold for improved in vivo properties and selectivity.

Green Synthesis of Polyheterocyclic Libraries with Added Value

Organic chemists engaged in sustainable synthesis can leverage 3-nitrobenzhydrazide in ultrasound-assisted, water-based multi-component reactions. The unique reaction of this meta-isomer yields not only the target pyrazole-4-carbonitrile but also a Schiff base by-product, effectively generating two synthetically useful compounds in a single operation [3]. This dual output enhances atom economy and provides additional material for screening libraries without extra synthetic steps, a clear procurement advantage over isomers that lack this reactivity profile.

Quality Control and Formulation Development Requiring Specific Thermal Profiles

Formulation scientists and analytical chemists needing a benzhydrazide building block with a melting point that is neither as low as the 2-nitro isomer (121–124 °C) nor as high as the 4-nitro isomer (210–218 °C) will find the 3-nitro derivative's 153–157 °C range ideal . This intermediate thermal stability can be critical for optimizing processing conditions (e.g., hot-melt extrusion, DSC purity analysis) and ensuring long-term storage stability in complex mixtures.

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